

HPTLC fingerprinting analysis of Guaijaverin

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Compound of Interest

Compound Name: *Guaijaverin*

Cat. No.: *B7765601*

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An HPTLC (High-Performance Thin-Layer Chromatography) fingerprinting analysis of **Guaijaverin** offers a powerful method for the quality control and standardization of herbal medicines, particularly those derived from guava leaves (*Psidium guajava*). **Guaijaverin**, a flavonoid and an arabinoside of quercetin, is a significant bioactive compound found in guava leaves.^[1] This application note provides a detailed protocol for the HPTLC fingerprinting of **Guaijaverin**, designed for researchers, scientists, and professionals in drug development.

Application Notes

Introduction

Guaijaverin (quercetin 3-O- α -L-arabinopyranoside) is a flavonoid glycoside with various reported pharmacological activities, including antioxidant and antibacterial properties.^{[2][3]} As a key bioactive marker in *Psidium guajava* extracts, its qualitative and quantitative analysis is crucial for ensuring the efficacy and consistency of related herbal products. HPTLC fingerprinting serves as a simple, rapid, and cost-effective technique for the analysis of complex herbal extracts. It allows for the simultaneous analysis of multiple samples and provides a characteristic fingerprint that can be used for identification, authentication, and quality assessment.

Principle of HPTLC Fingerprinting

HPTLC is a sophisticated form of thin-layer chromatography that offers better resolution, sensitivity, and reproducibility. The principle lies in the differential migration of components of a mixture through a stationary phase (a layer of adsorbent like silica gel on a plate) under the influence of a mobile phase (a solvent system). The separation is based on the principles of

adsorption and partition. For fingerprinting, the resulting chromatogram, with its characteristic pattern of bands for a specific extract, is used as a unique identifier. Densitometric scanning of the chromatogram allows for the quantification of specific analytes like **Guaijaverin** by comparing the peak area with that of a standard.

Experimental Protocols

1. Materials and Reagents

- Standard: **Guaijaverin** (purity $\geq 98\%$)
- Plant Material: Dried powdered leaves of *Psidium guajava*
- Solvents: Methanol, Ethyl acetate, Toluene, Formic acid (all analytical grade)
- Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm)
- Derivatization Reagent: Anisaldehyde-sulfuric acid reagent

2. Instrumentation

- HPTLC system equipped with:
 - Linomat 5 or Automatic TLC Sampler (ATS 4)
 - TLC Scanner 3 or 4
 - Twin Trough Chamber (20 x 10 cm)
 - TLC Plate Heater
 - Photo-documentation system (Reprostar)
 - winCATS or visionCATS software

3. Preparation of Standard and Sample Solutions

- Standard Solution: Accurately weigh 10 mg of **Guaijaverin** standard and dissolve it in 10 ml of methanol to obtain a stock solution of 1 mg/ml. From this, prepare working standards of

desired concentrations (e.g., 100 µg/ml).

- Sample Solution: Extract 1 g of dried guava leaf powder with 10 ml of methanol by sonication for 15 minutes. Centrifuge the extract at 3000 rpm for 10 minutes and use the supernatant for analysis.

4. Chromatographic Conditions

- Stationary Phase: HPTLC pre-coated silica gel 60 F254 plates.
- Mobile Phase: Toluene: Ethyl acetate: Formic acid (5:4:1, v/v/v).
- Application: Apply 5 µl of the sample and standard solutions as 8 mm bands, 10 mm from the bottom and 15 mm from the side of the plate, using a Linomat 5 applicator.
- Development: Develop the plate in a Twin Trough Chamber pre-saturated with the mobile phase vapor for 20 minutes. The development distance should be 80 mm.
- Drying: Dry the plate in an oven or with a hairdryer.

5. Detection and Densitometric Analysis

- Scanning: Scan the dried plate using a TLC scanner at a wavelength of 254 nm and 366 nm before derivatization.
- Derivatization: Spray the plate with anisaldehyde-sulfuric acid reagent and heat at 105°C for 5-10 minutes until colored bands are visible.
- Documentation: Document the chromatogram under UV 254 nm, UV 366 nm, and white light after derivatization using a photo-documentation system.
- Quantification: The amount of **Guaijaverin** in the sample can be determined by comparing the peak area of the sample with that of the standard.

Data Presentation

Table 1: HPTLC System Suitability Parameters

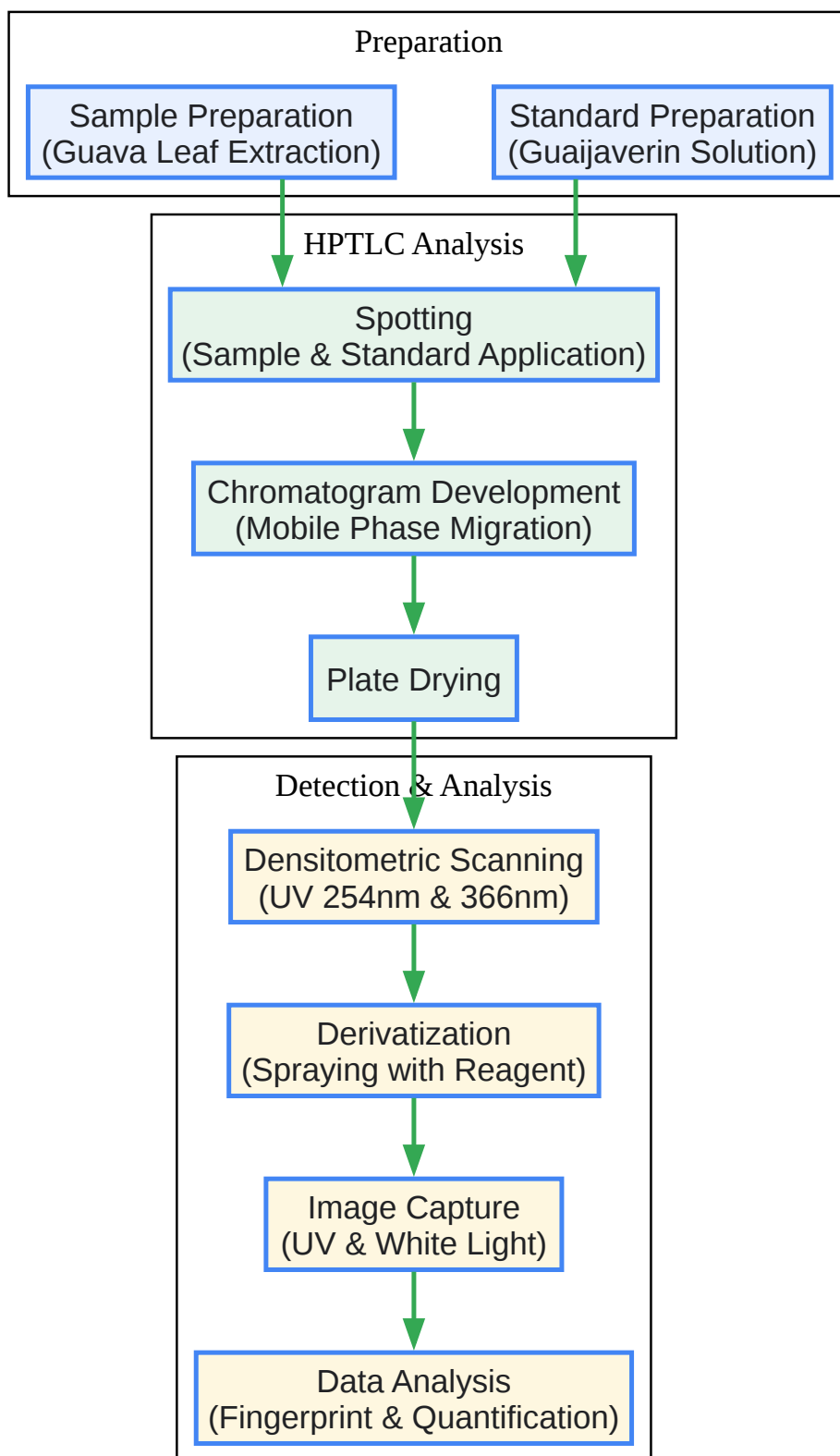
Parameter	Value
Instrument	CAMAG HPTLC System
Stationary Phase	HPTLC Silica Gel 60 F254
Mobile Phase	Toluene: Ethyl acetate: Formic acid (5:4:1)
Detection Wavelength	254 nm / 366 nm
Standard	Guajaverin
Rf of Guajaverin	~ 0.45 ± 0.05

Table 2: HPTLC Fingerprint Data of Guava Leaf Extract

Peak No.	Rf Value	Color (after derivatization)	Proposed Compound
1	0.11	Brownish	Catechin
2	0.21	Bluish	Gallic Acid
3	0.45	Yellowish-Brown	Guajaverin
4	0.63	Yellow	Quercetin
5	0.76	Light Brown	Other Flavonoids/Phenolics
6	0.85	Greenish-Yellow	Terpenoids

Note: The Rf values and colors are indicative and may vary slightly based on experimental conditions.

Visualizations



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Caption: Workflow for HPTLC Fingerprinting of **Guaijaverin**.

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References

- 1. Guaijaverin - Wikipedia [en.wikipedia.org]
- 2. Guaijaverin | urease inhibitor | CAS# 22255-13-6 | Quercetin 3-O- α -L-arabinopyranoside) | Quercetin analog | naturally occurring flavonoid| antioxidant and antibacterial| InvivoChem [invivochem.com]
- 3. Guaijaverin | Antibacterial | Antioxidant | TargetMol [targetmol.com]
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